molecular formula C18H16O3 B011177 2,6-dimethoxy-10-methylanthracene-1-carbaldehyde CAS No. 110038-62-5

2,6-dimethoxy-10-methylanthracene-1-carbaldehyde

Cat. No.: B011177
CAS No.: 110038-62-5
M. Wt: 280.3 g/mol
InChI Key: NWEHWMKEOJZJGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde is an organic compound with the molecular formula C₁₈H₁₆O₃. This compound is characterized by its anthracene core, which is substituted with methoxy groups at positions 2 and 6, a methyl group at position 10, and a formyl group at position 1. It is used in various scientific research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with anthracene as the starting material.

    Methoxylation: Anthracene is subjected to methoxylation at positions 2 and 6 using dimethyl sulfate in the presence of a base such as sodium hydroxide.

    Methylation: The methylation at position 10 is achieved using methyl iodide and a strong base like potassium tert-butoxide.

    Formylation: The final step involves formylation at position 1 using a Vilsmeier-Haack reaction, which employs N,N-dimethylformamide and phosphorus oxychloride.

Industrial Production Methods

Industrial production of 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2,6-Dimethoxy-10-methyl-1-anthracenecarboxylic acid.

    Reduction: 2,6-Dimethoxy-10-methyl-1-anthracenemethanol.

    Substitution: Various substituted anthracene derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde is utilized in several scientific research fields:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: It is used in the study of biological processes involving anthracene derivatives.

    Medicine: Research into its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The methoxy and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxyanthracene: Lacks the formyl and methyl groups, making it less reactive.

    10-Methylanthracene: Lacks the methoxy and formyl groups, resulting in different chemical properties.

    1-Anthracenecarbaldehyde: Lacks the methoxy and methyl groups, affecting its reactivity and applications.

Uniqueness

2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde is unique due to its combination of methoxy, methyl, and formyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

110038-62-5

Molecular Formula

C18H16O3

Molecular Weight

280.3 g/mol

IUPAC Name

2,6-dimethoxy-10-methylanthracene-1-carbaldehyde

InChI

InChI=1S/C18H16O3/c1-11-14-6-7-18(21-3)17(10-19)16(14)8-12-4-5-13(20-2)9-15(11)12/h4-10H,1-3H3

InChI Key

NWEHWMKEOJZJGD-UHFFFAOYSA-N

SMILES

CC1=C2C=C(C=CC2=CC3=C1C=CC(=C3C=O)OC)OC

Canonical SMILES

CC1=C2C=C(C=CC2=CC3=C1C=CC(=C3C=O)OC)OC

Synonyms

2,6-Dimethoxy-10-methyl-1-anthracenecarbaldehyde

Origin of Product

United States

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